1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, a piperazine ring, and a naphthyridine core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the fluorine atoms and the piperazine ring. Common reagents used in these reactions include fluorinating agents, piperazine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atoms and other substituents in the compound can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity and subsequent biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: A similar compound with a simpler structure, lacking the piperazine ring.
7-(3,5-Dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: Another related compound with a different substitution pattern on the naphthyridine core.
Uniqueness
1-(2,4-Difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid stands out due to its unique combination of fluorine atoms, piperazine ring, and naphthyridine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
182869-25-6 |
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Molecular Formula |
C21H19F3N4O3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H19F3N4O3/c1-10-7-27(8-11(2)25-10)20-16(24)6-13-18(29)14(21(30)31)9-28(19(13)26-20)17-4-3-12(22)5-15(17)23/h3-6,9-11,25H,7-8H2,1-2H3,(H,30,31) |
InChI Key |
BCZKYBWWGIIFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
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